5-Fluoro-2'-deoxyuridine-5'-monophosphate, also known as 5-fluorodeoxyuridine monophosphate, is derived from 5-fluorouracil. Its synthesis occurs through the phosphorylation of 5-fluoro-2'-deoxyuridine. The compound's DrugBank accession number is DB03761, indicating its recognition in pharmaceutical databases for research purposes.
The synthesis of 5-fluoro-2'-deoxyuridine-5'-monophosphate can be achieved through several methods, with the most common being the enzymatic phosphorylation of 5-fluoro-2'-deoxyuridine. This process typically involves:
The molecular formula of 5-fluoro-2'-deoxyuridine-5'-monophosphate is , with a molecular weight of approximately 326.17 g/mol. The structure features:
The three-dimensional conformation can be analyzed using computational modeling techniques, revealing interactions with target enzymes.
5-Fluoro-2'-deoxyuridine-5'-monophosphate primarily participates in reactions that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. The key reaction involves:
The mechanism of action for 5-fluoro-2'-deoxyuridine-5'-monophosphate involves:
The physical and chemical properties of 5-fluoro-2'-deoxyuridine-5'-monophosphate include:
Thermodynamic studies have shown that binding interactions with thymidylate synthase are influenced by factors such as temperature and ionic concentration.
The primary applications of 5-fluoro-2'-deoxyuridine-5'-monophosphate include:
5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) is a fluorinated pyrimidine nucleotide analog with the systematic IUPAC name [(2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. Its molecular formula is C~9~H~12~FN~2~O~8~P, with a monoisotopic mass of 326.03153 Da and an average mass of 326.1723 Da [1] [7] [10]. The molecule features three chiral centers in the deoxyribose moiety at positions C1', C2', and C3', adopting the β-D-erythro-pentofuranose configuration. This configuration is critical for biological activity, as it mirrors natural 2'-deoxyribonucleotides, enabling recognition by cellular enzymes [1].
The uracil ring is substituted with fluorine at the C5 position, replacing the hydrogen atom in deoxyuridine monophosphate (dUMP). This substitution creates a carbon-fluorine bond (1.39 Å), significantly shorter and more polarized than the C-H bond (1.09 Å) in dUMP. The electronegative fluorine alters the electron distribution of the pyrimidine ring, increasing its electrophilicity at C6 and facilitating nucleophilic attack by thymidylate synthase (TS) [1] [10]. The 5'-monophosphate group adopts a dianionic state at physiological pH, with a gauche-gauche conformation in the phosphodiester linkage (O5'-C5'-C4'-C3' torsion angle ≈ -60°) [10].
Table 1: Key Structural Parameters of FdUMP
Parameter | Value | Method/Source |
---|---|---|
Glycosidic bond (χ) | -120° to -140° (anti conformation) | X-ray crystallography |
C2'-endo sugar pucker | Predominant | NMR spectroscopy |
C5-F bond length | 1.39 Å | Computational chemistry |
P-O bond lengths (ionized) | 1.49–1.52 Å | Crystal structure analysis |
FdUMP exhibits high water solubility (>50 mg/mL) due to its ionizable phosphate group (pK~a~ ≈ 1.0 and 6.1) and polar sugar moiety. The sodium salt form (C~9~H~11~FN~2~NaO~8~P, CAS 103226-10-4) is commonly used in research, with ~85% purity and stability maintained at -20°C in solid form [2] [8]. In aqueous solutions, FdUMP undergoes pH-dependent degradation:
The 5-fluorine atom enhances stability against enzymatic deamination compared to non-fluorinated analogs. However, FdUMP is susceptible to phosphatases (e.g., alkaline phosphatase), which dephosphorylate it to 5-fluoro-2'-deoxyuridine (FdU), reducing its intracellular retention and efficacy. This vulnerability necessitates careful handling in biochemical assays [8] [9]. Differential scanning calorimetry reveals a decomposition point of 215–220°C, reflecting moderate thermal stability [2].
Table 2: Physicochemical Properties of FdUMP
Property | Characteristics |
---|---|
Solubility | >50 mg/mL in water (sodium salt) |
pKa values | Phosphate: 1.0 (pK~a1~), 6.1 (pK~a2~); Base N3H: ~9.5 |
Stability (solid) | Stable at -20°C; hygroscopic above 25°C |
Stability (aqueous, pH 7.4) | t~1/2~ > 24 h at 4°C; t~1/2~ < 6 h at 37°C |
UV λ~max~ | 268 nm (ε = 8,900 M~−1~cm~−1~) |
FdUMP’s bioactivity stems from its structural mimicry of natural nucleotides, particularly deoxyuridine monophosphate (dUMP) and thymidine monophosphate (TMP). Key differences include:
Functionally, FdUMP’s C2'-deoxygenation prevents incorporation into RNA (unlike 5-fluorouridine triphosphate), while its monophosphate status directs activity toward TS inhibition rather than DNA incorporation (unlike FdUTP). However, cellular kinases may convert FdUMP to FdUTP, contributing to DNA-directed cytotoxicity in some contexts [7] [9].
Table 3: Structural and Functional Comparison with Analogous Nucleotides
Feature | FdUMP | dUMP | TMP | Functional Implication |
---|---|---|---|---|
C5 Substituent | Fluorine (F) | Hydrogen (H) | Methyl (CH~3~) | F mimics H size but blocks methylation |
TS Binding Affinity | K~d~ ≈ 1–10 nM | K~d~ ≈ 1–10 μM | K~d~ ≈ 0.1–1 μM | FdUMP binds 100× tighter than dUMP |
Glycosidic Bond Stability | Reduced (acid-sensitive) | Moderate | High | FdUMP degrades faster in acidic tumors |
Enzymatic Vulnerability | High (phosphatase-sensitive) | Moderate | Low | FdUMP requires phosphatase-free assays |
Primary Metabolic Role | TS inhibition | TS substrate | DNA synthesis | FdUMP depletes dTTP pools |
This structural comparison underscores FdUMP’s design as a precision inhibitor, leveraging subtle atomic substitutions to disrupt nucleotide metabolism irreversibly [1] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7